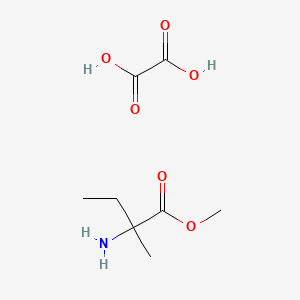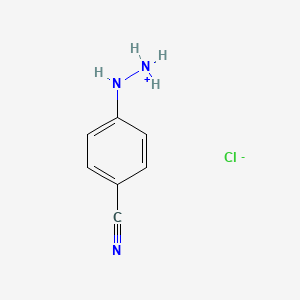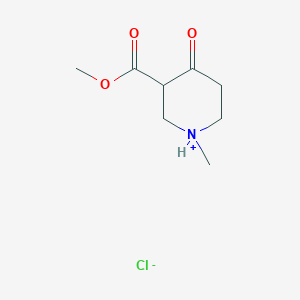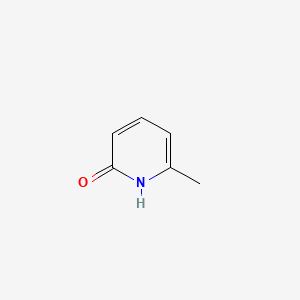
2-(Trifluoromethyl)benzoic acid
概要
説明
2-(Trifluoromethyl)benzoic Acid is a benzoic acid carrying a trifluoromethyl substituent at the 2-position . It is used in biochemical genetics studies such as Plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri 12B .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A scalable and operationally simple radical trifluoromethylation methodology has been reported, using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . This compound was also used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O2 . The carboxyl group is tilted by 16.8 (3)° with respect to the plane of the aromatic ring .Chemical Reactions Analysis
This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical And Chemical Properties Analysis
The molecular weight of this compound is 190.12 g/mol . The compound is a member of benzoic acids and a member of (trifluoromethyl)benzenes .科学的研究の応用
Antithrombogenic Activity : A new polyacrylic derivative of Triflusal, which is a commercial drug with antithrombogenic properties, was synthesized from 2-(Trifluoromethyl)benzoic acid. It's used as resorbable coatings for vascular grafts, aiming to improve the anti-aggregating character for platelets of the surface of small-diameter vascular grafts without the application of other antithrombogenic drugs (Rodríguez et al., 1999).
Catalyst-Free Decarboxylative Trifluoromethylation : A study presented a mild and practical method for the catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives in an environmentally friendly transformation performed at low temperatures using inexpensive sources (Wang et al., 2017).
Quantitative Structure-Metabolism Relationships : This research involved monitoring the urinary excretion profiles and determining the metabolic fate of substituted benzoic acids including this compound in rats using high-resolution NMR spectroscopy. It helped in understanding the role of physicochemical properties in drug metabolism (Ghauri et al., 1992).
Trifluoromethylation of Benzoic Acids : Research indicated that trifluoromethylation of benzoic acids with TMSCF3 can be achieved through nucleophilic substitution providing an efficient method for preparing aryl trifluoromethyl ketones from readily available starting materials (Liu et al., 2021).
Adsorptive Crystallization in Aerogels from Supercritical Solutions : This study explored the adsorption and crystallization of benzoic acid in different porous carriers from supercritical CO2 solutions. It revealed the influence of adsorptive properties of the carrier on the crystallization behavior of the solute, providing insights that could be valuable for pharmaceutical applications in stabilizing amorphous forms of organic compounds (Gorle et al., 2010).
作用機序
Target of Action
It’s worth noting that its related compound, triflusal, is known to irreversibly inhibit cycloxygenase-1 (cox-1) in platelets .
Mode of Action
Triflusal, a chemically related compound, is known to inhibit cox-1 in platelets, preventing the formation of thromboxane-b2
Biochemical Pathways
It has been used in the synthesis of 1,3,4-oxadiazole derivatives , suggesting it may play a role in the synthesis of these compounds.
Pharmacokinetics
Studies on related compounds such as triflusal and its metabolite htb have shown that they are quickly eliminated from the plasma with a biological half-life of minutes to hours, and are primarily excreted through urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzoic acid . For instance, the compound can form combustible mixtures with air on intense heating . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJYBGLCHWYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870537 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433-97-6, 137938-95-5 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Trifluoromethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-97-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-TFMBA?
A1: 2-TFMBA (C8H5F3O2) exhibits a carboxyl group tilted by 16.8° relative to the aromatic ring due to the steric influence of the trifluoromethyl substituent. [] This structural feature influences its crystal packing and intermolecular interactions.
Q2: How is 2-TFMBA used in analytical chemistry?
A2: 2-TFMBA serves as a valuable marker in analyzing residues of the fungicide flutolanil and its metabolites in food products. [] By hydrolyzing flutolanil and its metabolites, 2-TFMBA is generated and quantified using LC-MS/MS, enabling sensitive detection in various matrices like bovine tissues, eggs, and seafood. []
Q3: What insights has computational chemistry provided into 2-TFMBA?
A3: Computational studies have been instrumental in determining the standard enthalpy of formation for 2-TFMBA. Utilizing high-level model chemistries like G3MP2//DFT and G4MP2//DFT, researchers have estimated the enthalpy of formation to be -949.0 ± 6.3 kJ mol−1. [] This information is crucial for understanding the thermodynamic properties and reactivity of the compound.
Q4: How does the structure of 2-TFMBA affect its crystal packing?
A4: The presence of the trifluoromethyl and carboxyl groups in 2-TFMBA leads to specific intermolecular interactions within the crystal lattice. [] O—H⋯O hydrogen bonding results in the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts connect these dimers into double chains along a specific crystallographic direction. [] The presence of C—H⋯F and C—F⋯π contacts further contributes to the overall crystal packing arrangement. []
Q5: What are the environmental implications of 2-TFMBA?
A5: As a degradation product of fungicides like fluopicolide and fluopyram, 2-TFMBA is released into the environment. [] Understanding its degradation pathways and potential effects on soil and water systems is crucial for assessing its environmental impact and developing mitigation strategies if necessary.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B7722990.png)





